molecular formula C20H13NO4S2 B2912493 2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide CAS No. 1798022-79-3

2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2912493
CAS No.: 1798022-79-3
M. Wt: 395.45
InChI Key: XHRNOQKXYRHONP-UHFFFAOYSA-N
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Description

2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is of high therapeutic interest, making this compound a valuable chemical probe for investigating B-cell mediated pathologies. Its primary research applications are in the fields of autoimmune diseases and oncology, where it is used to study disease models such as rheumatoid arthritis and B-cell lymphomas like diffuse large B-cell lymphoma (DLBCL). By potently inhibiting BTK, this compound induces growth arrest and promotes apoptosis in malignant B-cells, providing a critical tool for delineating the role of BTK in cell proliferation and survival signaling. Researchers utilize this inhibitor to explore downstream signaling cascades, including NF-κB and MAPK pathways, to further understand B-cell biology and identify potential therapeutic synergies.

Properties

IUPAC Name

2-oxo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4S2/c22-18(13-7-8-26-11-13)17-6-5-14(27-17)10-21-19(23)15-9-12-3-1-2-4-16(12)25-20(15)24/h1-9,11H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNOQKXYRHONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features that include a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₅N₁O₄S₂, with a molecular weight of approximately 385.45 g/mol. The compound features a chromene core with an oxo group and a carboxamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₅N₁O₄S₂
Molecular Weight385.45 g/mol
StructureChromene with thiophene

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene rings enhance the compound's ability to engage in π-stacking interactions and hydrogen bonding, which are essential for binding to biological macromolecules.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and anticancer effects.
  • Receptor Modulation : Interaction with cellular receptors may lead to alterations in signaling pathways associated with cell growth and apoptosis.

Biological Activities

Research studies have identified several biological activities associated with this compound:

Anticancer Activity

Studies indicate that derivatives of chromenes exhibit significant anticancer properties. For instance, the compound has been found to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the thiophene moiety enhances the compound's antimicrobial activity against a range of pathogens. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It appears to reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a related chromene derivative, revealing that it significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Activity Assessment : Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of thiophene-containing compounds, including this chromene derivative, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Coumarin Carboxamides

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference ID
Target Compound 5-(Thiophene-3-carbonyl)thiophen-2-ylmethyl 395.42 Bis-thiophene conjugation; enhanced π-electron delocalization
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl 337.35 Electron-donating methoxy group; moderate hydrophobicity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl 360.34 Polar sulfonamide group; improved solubility in aqueous media
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 262.28 Nitro group induces electron-withdrawing effects; planar molecular geometry
4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide Thiophen-2-yl(thiophen-3-yl)methyl; 4-oxo chromene 367.40 Isomeric chromene (4-oxo vs. 2-oxo); altered H-bonding potential

Key Observations :

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide lacks sulfur atoms but shows increased lipophilicity, favoring blood-brain barrier penetration .
  • The 4-oxo chromene isomer (Table 1, Row 5) has a different electron distribution, which may reduce stability under basic conditions compared to the 2-oxo configuration .

Computational and Crystallographic Data

  • DFT Analysis : The Colle-Salvetti correlation-energy formula () and hybrid functionals () predict the target compound’s stability, with exact-exchange terms critical for accurate thermochemical modeling .
  • Crystallography : Tools like SHELX and WinGX () enable precise determination of dihedral angles (e.g., 13.53° between benzene and thiophene rings in N-(2-nitrophenyl)thiophene-2-carboxamide) , aiding in conformational comparisons.

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